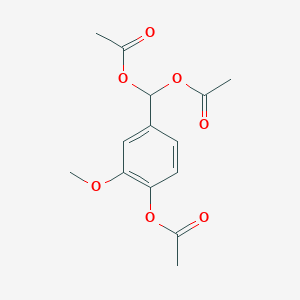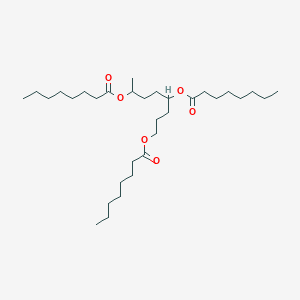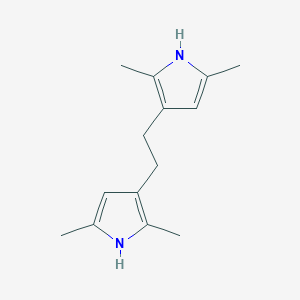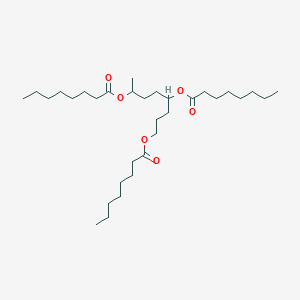
Octane-1,4,7-triyl trioctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octane-1,4,7-triyl trioctanoate is a chemical compound with the molecular formula C32H60O6. It is an ester formed from octane-1,4,7-triol and octanoic acid. This compound is characterized by its three ester functional groups, which are aliphatic in nature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octane-1,4,7-triyl trioctanoate typically involves the esterification reaction between octane-1,4,7-triol and octanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
Octane-1,4,7-triyl trioctanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield octane-1,4,7-triol and octanoic acid.
Transesterification: This reaction involves the exchange of the ester groups with another alcohol, leading to the formation of different esters.
Oxidation: The compound can be oxidized to form carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Octane-1,4,7-triol and octanoic acid.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Carboxylic acids and other oxidation products.
Applications De Recherche Scientifique
Octane-1,4,7-triyl trioctanoate has various applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ester functional groups.
Medicine: Explored for its potential as a prodrug, where the ester bonds can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer formulations.
Mécanisme D'action
The mechanism of action of octane-1,4,7-triyl trioctanoate involves the hydrolysis of its ester bonds. In biological systems, esterases can catalyze the hydrolysis, leading to the release of octane-1,4,7-triol and octanoic acid. These products can then participate in various metabolic pathways. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Octane-1,4,7-triyl trioctanoate can be compared with other similar compounds, such as:
Glycerol trioctanoate: Similar in structure but derived from glycerol instead of octane-1,4,7-triol.
Trimethylolpropane trioctanoate: Another ester with three ester groups, but derived from trimethylolpropane.
Pentaerythritol tetraoctanoate: Contains four ester groups and is derived from pentaerythritol.
These compounds share similar chemical properties but differ in their molecular structures and the number of ester groups, which can influence their reactivity and applications.
Propriétés
Numéro CAS |
4958-17-2 |
|---|---|
Formule moléculaire |
C32H60O6 |
Poids moléculaire |
540.8 g/mol |
Nom IUPAC |
4,7-di(octanoyloxy)octyl octanoate |
InChI |
InChI=1S/C32H60O6/c1-5-8-11-14-17-22-30(33)36-27-20-21-29(38-32(35)24-19-16-13-10-7-3)26-25-28(4)37-31(34)23-18-15-12-9-6-2/h28-29H,5-27H2,1-4H3 |
Clé InChI |
LKDNYUUWPLUNGP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)OCCCC(CCC(C)OC(=O)CCCCCCC)OC(=O)CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


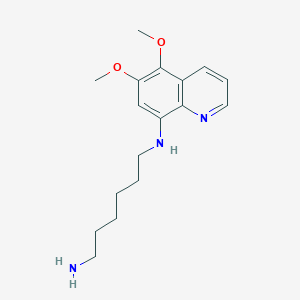


![N-[2-oxo-2-[6-[[2-(quinoxaline-2-carbonylamino)acetyl]amino]hexylamino]ethyl]quinoxaline-2-carboxamide](/img/structure/B14727110.png)
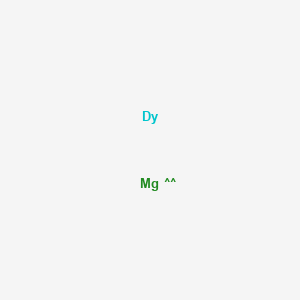
![Oxazolo[3,2-a]pyridinium, 2-phenyl-, perchlorate](/img/structure/B14727122.png)
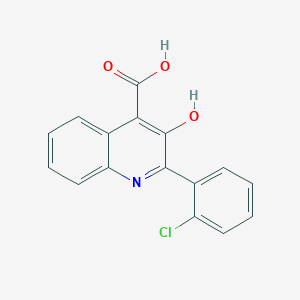

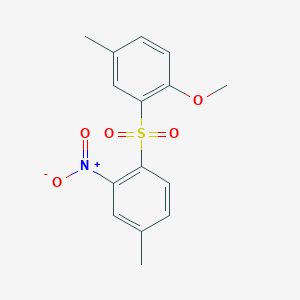
![Aceanthryleno[2,1-a]aceanthrylene-5,13-dione, 3,11-dichloro-](/img/structure/B14727145.png)
![2-[6-Amino-8-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14727150.png)
